

# 5-Iodo-2-methylanisole CAS number 220728-62-1

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## Compound of Interest

Compound Name: 5-Iodo-2-methylanisole

Cat. No.: B1599727

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An In-depth Technical Guide to **5-Iodo-2-methylanisole** (CAS: 220728-62-1)

## Introduction: Strategic Value in Synthesis

**5-Iodo-2-methylanisole**, also known as 4-Iodo-2-methoxytoluene, is a versatile aromatic organic compound that has emerged as a pivotal building block in modern medicinal and materials chemistry.<sup>[1]</sup> Its strategic importance lies in the unique arrangement of its functional groups: an electron-donating methoxy group, a moderately activating methyl group, and a reactive iodo group on a benzene scaffold. This configuration renders the molecule an excellent substrate for a variety of cross-coupling reactions, enabling the facile introduction of complex molecular fragments. The iodine atom, in particular, serves as a highly effective leaving group in palladium-catalyzed transformations, making it a cornerstone intermediate for constructing carbon-carbon and carbon-nitrogen bonds—fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1]</sup> This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for its effective utilization in research and development.

## Physicochemical and Handling Properties

A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design, ensuring both safety and reproducibility. **5-Iodo-2-methylanisole** is a yellow liquid under ambient conditions, with solubility in common organic solvents.<sup>[1]</sup> Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	220728-62-1	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO	[1][2][5]
Molecular Weight	248.06 g/mol	[1][2][5]
Appearance	Yellow liquid	[1]
Boiling Point	253-257 °C	[1]
Purity	≥ 98% (by GC)	[1]
MDL Number	MFCD06797971	[1][2][3]
PubChem ID	10890246	[1][2]
Synonyms	4-Iodo-2-methoxytoluene, 4-Iodo-2-methoxy-1-methylbenzene	[1]

## Safety & Handling

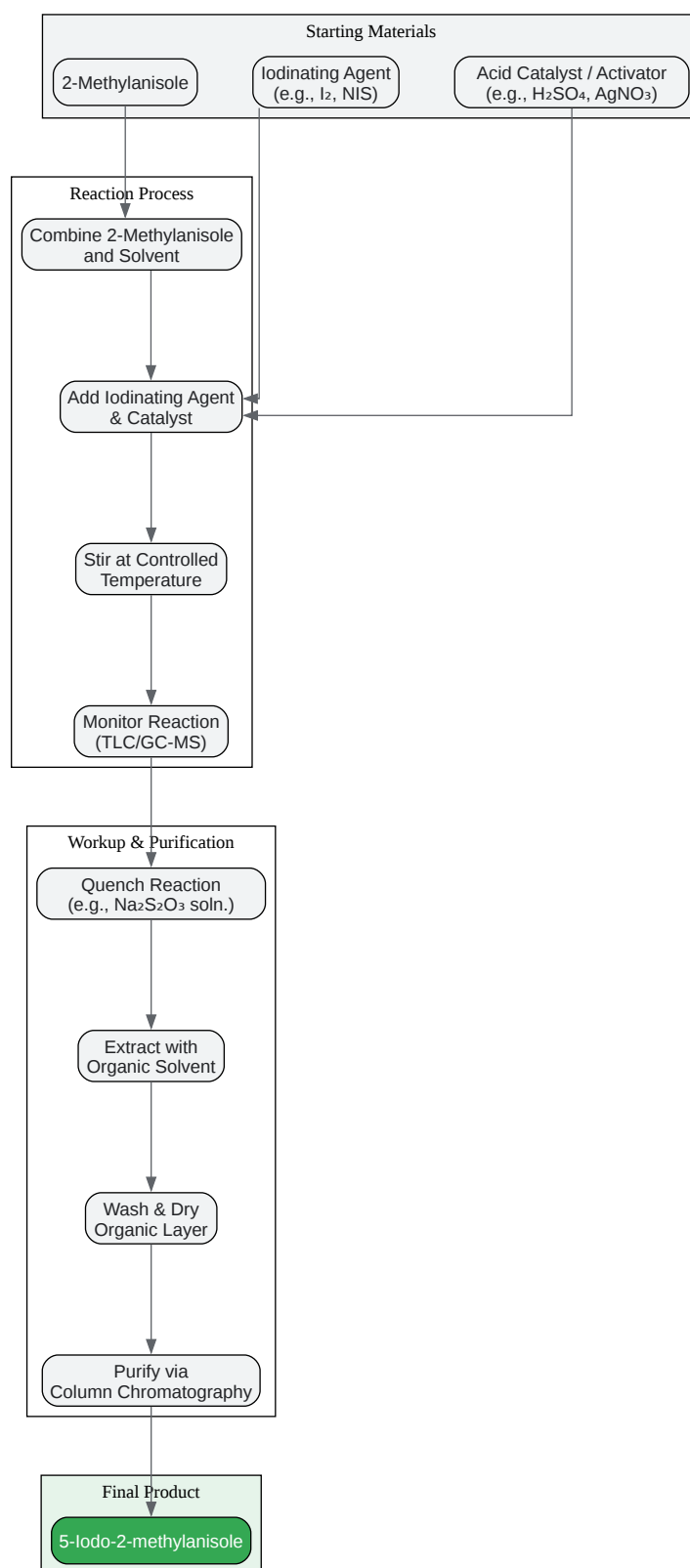
Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 0-8 °C.[1] Keep away from heat, sparks, and open flames.[6]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mists and prevent contact with skin and eyes.[7]
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

## Synthesis Pathway: Electrophilic Iodination

**5-Iodo-2-methylanisole** is typically synthesized via the electrophilic aromatic substitution of its precursor, 2-methylanisole (o-methylanisole).[8][9] The methoxy group is a strong activating,

ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the incoming electrophile (iodine) is predominantly directed to the para position relative to the powerful methoxy director, yielding the desired 5-iodo product.



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Caption: General workflow for the synthesis of **5-Iodo-2-methylanisole**.

## Protocol: Synthesis of 5-Iodo-2-methylanisole

This protocol is a representative procedure based on established methods for the iodination of activated arenes.

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 2-methylanisole (1.0 eq.) and a suitable solvent such as acetic acid or dichloromethane.
- **Reagent Addition:** In a separate container, prepare a solution or slurry of the iodinating agent, such as N-Iodosuccinimide (NIS) (1.1 eq.), or molecular iodine ( $I_2$ ) (1.1 eq.) with an activating agent like silver nitrate.
- **Reaction:** Cool the flask containing 2-methylanisole in an ice bath. Slowly add the iodinating agent mixture to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-12 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $Na_2S_2O_3$ ) to consume any unreacted iodine.
- **Extraction:** If necessary, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( $Na_2SO_4$ ). After filtration, concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield pure **5-Iodo-2-methylanisole**.

## Core Reactivity: A Gateway to Molecular Complexity

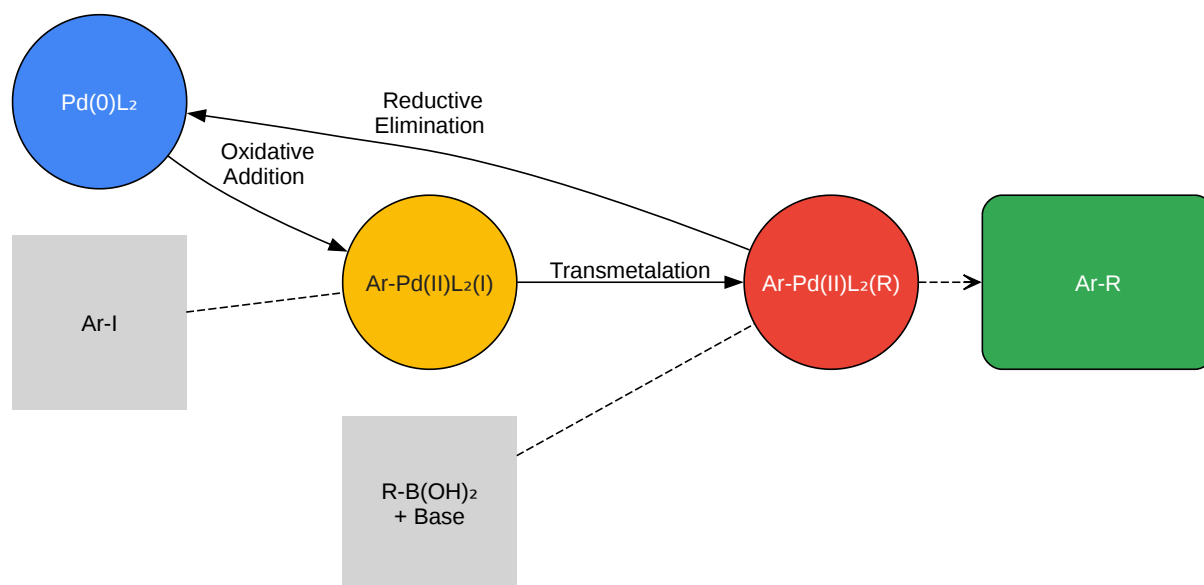
The iodine substituent makes **5-Iodo-2-methylanisole** an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecules from simpler, readily available fragments.<sup>[10][11]</sup>

## Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds.<sup>[12]</sup> It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide, like **5-Iodo-2-methylanisole**, in the presence of a palladium catalyst and a base.<sup>[12][13]</sup> The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality in Protocol Design:

- **Catalyst:** A Pd(0) source is required to initiate the catalytic cycle. While Pd(PPh<sub>3</sub>)<sub>4</sub> can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)<sub>2</sub> with phosphine ligands is often more robust and versatile.<sup>[14]</sup>
- **Ligand:** Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, increasing overall efficiency.<sup>[14]</sup>
- **Base:** A base like K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> is essential. It activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.<sup>[14][15]</sup>
- **Solvent:** A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water can play a beneficial role in dissolving the base and facilitating the formation of the reactive boronate species.<sup>[14]</sup>



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Inert Atmosphere: To a dry Schlenk flask equipped with a stir bar, add **5-Iodo-2-methylanisole** (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g.,  $\text{Pd(OAc)}_2$ ; 2-5 mol%), the phosphine ligand (e.g., SPhos; 4-10 mol%), and the base (e.g.,  $\text{K}_3\text{PO}_4$ ; 2.5 eq.).
- Degassing: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to thoroughly remove oxygen, which can deactivate the catalyst.<sup>[14]</sup>

- Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water) via syringe.
- Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate. Purify the crude product by flash column chromatography.

## Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.<sup>[16][17]</sup> This reaction allows for the coupling of aryl halides, such as **5-Iodo-2-methylanisole**, with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.<sup>[18][19]</sup> It has largely replaced harsher, classical methods due to its superior functional group tolerance and broader substrate scope.<sup>[16]</sup>

### Causality in Protocol Design:

- Catalyst/Ligand System: The choice of ligand is critical and substrate-dependent. Bidentate ligands or highly sterically hindered monodentate ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.<sup>[16]</sup>
- Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.<sup>[18]</sup> The base serves to deprotonate the amine nucleophile, forming the active amide species that coordinates to the palladium center.
- Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for success.<sup>[18]</sup>
- Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>; 1-3 mol%), the appropriate phosphine ligand (e.g., Xantphos; 2-6 mol%), and the strong base (e.g., NaOtBu; 1.4 eq.) to a dry Schlenk tube.



- **Reagent Addition:** Add **5-Iodo-2-methylanisole** (1.0 eq.) and the desired amine (1.2 eq.), followed by an anhydrous, degassed solvent such as toluene or dioxane.
- **Reaction Conditions:** Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction's progress by TLC or LC-MS.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water. Filter the mixture through a pad of Celite to remove palladium residues.
- **Extraction & Purification:** Separate the organic layer, wash with water and brine, then dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

## Spectroscopic Characterization Profile (Predicted)

While a publicly available, assigned spectrum for **5-Iodo-2-methylanisole** is not readily found, its <sup>1</sup>H and <sup>13</sup>C NMR spectra can be reliably predicted based on the analysis of its constituent parts: 2-methylanisole and the electronic effects of the iodine substituent.<sup>[20]</sup>

- <sup>1</sup>H NMR:
  - Methoxy Protons (-OCH<sub>3</sub>): A sharp singlet is expected around δ 3.8 ppm.
  - Methyl Protons (-CH<sub>3</sub>): A sharp singlet is expected around δ 2.2-2.3 ppm.
  - Aromatic Protons: Three protons will be present in the aromatic region (δ 6.5-8.0 ppm). The iodine atom is strongly deshielding. The proton ortho to the iodine (at C6) will be the most downfield, likely appearing as a doublet. The proton ortho to the methoxy group (at C3) will be the most upfield, likely as a doublet. The proton between the methyl and iodo groups (at C4) will appear as a doublet of doublets.
- <sup>13</sup>C NMR:
  - Methoxy Carbon (-OCH<sub>3</sub>): Expected around δ 55-56 ppm.

- Methyl Carbon ( $-\text{CH}_3$ ): Expected around  $\delta$  16-20 ppm.
- Aromatic Carbons: Six distinct signals are expected. The carbon bearing the iodine (C5) will be significantly shifted upfield to  $\sim\delta$  85-95 ppm, a characteristic feature of iodoarenes. The carbon bearing the methoxy group (C2) will be the most downfield ( $\delta$   $\sim$ 158-160 ppm). The remaining four carbons will appear in the typical aromatic region ( $\delta$   $\sim$ 110-140 ppm).

## Conclusion

**5-Iodo-2-methylanisole** (CAS: 220728-62-1) is more than a simple chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the construction of complex molecular architectures. By understanding the principles behind its synthesis and application—from the choice of catalyst in a Suzuki coupling to the necessity of an inert atmosphere in a Buchwald-Hartwig amination—researchers can fully leverage its potential to accelerate the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials.

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## References

- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. 220728-62-1|5-Iodo-2-methylanisole|BLD Pharm [bldpharm.com]
- 4. 220728-62-1 | MFCD06797971 | 5-Iodo-2-methylanisole [aaronchem.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS 578-58-5: 2-Methylanisole | CymitQuimica [cymitquimica.com]

- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 2-Methylanisole(578-58-5) <sup>1</sup>H NMR [m.chemicalbook.com]
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